Abt-510

Vue d'ensemble

Description

TSP-1 Mimetic ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the endogenous protein thrombospondin-1 (TSP-1). ABT-510 inhibits the actions of several pro-angiogenic growth factors important to tumor neovascularization; these pro-angiogenic growth factors include vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF)), hepatocyte growth factor (HGF), and interleukin 8 (IL-8). (NCI04)

ABT-510 is peptide mimetics of thrombospondin-1 (TSP-1), block angiogenesis in vitro and in vivo and slow tumor growth. It is developed by Abbott Laboratories for the treatment of Solid Tumors, Lymphoma and Melanoma.

Applications De Recherche Scientifique

Angiogenesis Inhibition

ABT-510, derived from thrombospondin-1, demonstrates significant potential as an angiogenesis inhibitor. It has been shown to effectively inhibit angiogenesis, a critical process in tumor growth and metastasis. Notably, ABT-510's safety profile, linear pharmacokinetics, and achievement of biologically relevant plasma concentrations suggest its viability as a therapeutic agent in cancer treatment, particularly in advanced solid malignancies (Hoekstra et al., 2005).

Treatment of Advanced Cancer

In studies involving patients with advanced cancer, ABT-510 has demonstrated a favorable safety profile and biological activity. These studies, exploring different dosing schedules, have highlighted ABT-510's potential in treating various cancer types, including advanced soft tissue sarcoma and metastatic melanoma. However, the results also indicate the need for further investigation, possibly in combination with other treatments (Gordon et al., 2008).

Interaction with Vascular Cells

ABT-510 interacts with vascular cells, influencing fatty acid uptake and nitric oxide signaling. This interaction plays a role in its anti-tumor activity and could be a mechanism independent of CD36 fatty acid translocase inhibition (Isenberg et al., 2008).

Efficacy in Renal Cell Carcinoma

A study assessing ABT-510 in patients with advanced renal cell carcinoma found minimal clinical activity when used as a single agent. However, its favorable safety profile warrants further exploration, possibly in combination therapies (Ebbinghaus et al., 2007).

Peptide Design and Biological Activities

Research into the design and optimization of ABT-510 has provided insights into its pharmacokinetics and biological activities. These studies are crucial in developing effective anti-angiogenic therapies, particularly in the context of cancer treatment (Haviv et al., 2005).

Impact on Epithelial Ovarian Cancer

ABT-510 has shown promising results in reducing tumor size and ascites fluid volume in epithelial ovarian cancer models. Its impact on vascular remodeling and induction of apoptosis in tumor cells highlights its potential as an effective antitumor agent in human epithelial ovarian cancer (Greenaway et al., 2009).

Propriétés

Numéro CAS |

251579-55-2 |

|---|---|

Nom du produit |

Abt-510 |

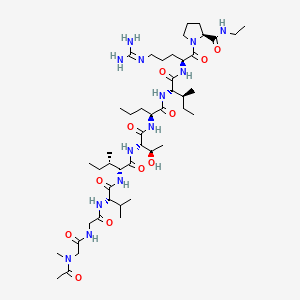

Formule moléculaire |

C46H83N13O11 |

Poids moléculaire |

994.2 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1 |

Clé InChI |

RIWLPSIAFBLILR-SYGZVSRYSA-N |

SMILES isomérique |

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |

SMILES |

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |

SMILES canonique |

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |

Apparence |

Solid powder |

Autres numéros CAS |

251579-55-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

GGVXTXIRP |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ABT 510 ABT-510 ABT510 N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)